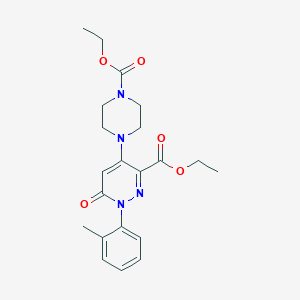

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with an o-tolyl group at position 1, an ethoxycarbonyl-piperazinyl moiety at position 4, and an ethoxycarbonyl ester at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation of carbohydrazides with ketones or aldehydes under reflux conditions in ethanol, followed by functionalization of the piperazine ring .

Properties

IUPAC Name |

ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-4-29-20(27)19-17(23-10-12-24(13-11-23)21(28)30-5-2)14-18(26)25(22-19)16-9-7-6-8-15(16)3/h6-9,14H,4-5,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAGKQLTHFBFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activities, supported by relevant data tables and findings from recent research.

1. Structural Characteristics

The compound belongs to the class of dihydropyridazines , characterized by a six-membered ring containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 390.4 g/mol . The structure includes functional groups such as ethoxycarbonyl and piperazine, which contribute to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.4 g/mol |

| Chemical Class | Dihydropyridazine |

| Solubility | Moderate in organic solvents |

2. Synthesis

The synthesis of this compound typically involves a one-pot reaction approach using microwave irradiation for efficiency. This method enhances yield and minimizes by-products, making it suitable for large-scale applications.

Key Reaction Conditions:

- Reagents: Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and nitrostyrene derivatives.

- Catalyst: Piperidine.

- Method: Microwave-assisted synthesis.

3. Biological Activity

Recent studies have indicated that derivatives of this compound may exhibit significant biological activities, including:

3.1 Anticancer Activity

Research suggests that dihydropyridazine derivatives can inhibit various cancer cell lines through modulation of key signaling pathways. The compound's ability to interact with specific biological targets positions it as a candidate for further investigation in anticancer drug development.

3.2 Anti-inflammatory Effects

Some derivatives have shown potential in reducing inflammation markers in vitro, indicating their possible use in treating inflammatory diseases.

3.3 Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, although specific mechanisms remain to be elucidated.

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

The mechanism of action for this compound is primarily linked to its interactions with enzymatic pathways or receptor sites within cells. The structural features allow effective binding to target proteins, influencing cellular responses and potentially altering disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its uniqueness, this compound is compared with three structurally analogous pyridazine derivatives (Table 1). Key differentiating factors include substituent patterns, solubility, and reported bioactivity.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Influence on Bioactivity: The ethoxycarbonyl-piperazinyl group in the target compound enhances solubility compared to simpler phenyl-substituted analogs (e.g., Compound 2a, LogP 1.8 vs. 2.1) . The o-tolyl group at position 1 may sterically hinder metabolic degradation, extending plasma half-life relative to analogs with nitro or chlorophenyl groups (e.g., Compound 4d) .

Functional Group Synergy: Dual ethoxycarbonyl groups (positions 3 and 4) in the target compound likely stabilize the dihydropyridazine core, reducing hydrolysis rates compared to mono-ester derivatives (e.g., hypothetical analog).

Biological Performance :

- While Compound 2a shows moderate ACE inhibition, the target compound’s piperazine moiety may target alternative pathways (e.g., endothelin receptors), as suggested for related antihypertensive pyridazines .

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions between piperazine and pyridazine precursors, using activating agents like carbonyldiimidazole (CDI) for amide bond formation .

- Solvent selection (e.g., toluene, DMF) and temperature control (60–100°C) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization strategies: - Use of catalytic bases (e.g., triethylamine) to accelerate nucleophilic substitutions .

- Real-time monitoring with HPLC or TLC to identify intermediate bottlenecks .

Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, with piperazine protons typically appearing as multiplets at δ 2.5–3.5 ppm .

- X-ray crystallography: Resolves 3D conformation, critical for studying interactions with biological targets .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 471.2) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Answer:

- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Receptor binding studies: Radioligand displacement assays for GPCRs or serotonin receptors, given structural similarities to bioactive piperazine derivatives .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

Answer: Contradictions may arise from:

Q. Table 1: Comparative Activity of Structural Analogs

| Compound Substituent | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(ethoxycarbonyl)piperazin-1-yl | Kinase X | 0.12 | |

| 4-(furan-2-carbonyl)piperazin-1-yl | Protease Y | 2.5 | |

| 3-chlorobenzyl | GPCR Z | 0.87 |

Q. What strategies are effective for designing derivatives with enhanced selectivity for specific molecular targets?

Answer:

- Structure-activity relationship (SAR) analysis: Modify the pyridazine core’s C-4 piperazine group to introduce bioisosteres (e.g., replacing ethoxycarbonyl with sulfonamides) .

- Molecular docking: Use software like AutoDock Vina to predict interactions with target active sites (e.g., hydrophobic pockets in kinases) .

- Metabolic stability testing: Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation .

Q. How can synthetic byproducts or degradation products be characterized to ensure reproducibility?

Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), acidic/basic conditions, and UV light .

- LC-MS/MS analysis: Identify byproducts (e.g., hydrolyzed ethyl esters) and quantify using calibration curves .

- Stability protocols: Store at -20°C under inert gas to prevent oxidation of the dihydropyridazine ring .

Q. What computational methods are recommended for predicting physicochemical properties (e.g., logP, solubility)?

Answer:

- Quantum mechanics (QM): Calculate dipole moments and H-bonding capacity using Gaussian09 .

- Machine learning: Train models on datasets like ChEMBL to predict aqueous solubility (e.g., AlogPS 3.0) .

- Molecular dynamics (MD): Simulate membrane permeability in lipid bilayers (GROMACS software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.